1-Phenylcyclobutane-1-carbohydrazide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylcyclobutane-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C11H15ClN2O and a molecular weight of 226.7 g/mol It is a derivative of cyclobutane, featuring a phenyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride typically involves the reaction of 1-phenylcyclobutanecarboxylic acid with hydrazine hydrate under acidic conditions to form the carbohydrazide. The hydrochloride salt is then obtained by treating the carbohydrazide with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclobutane-1-carbohydrazide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives or other reduced forms.
Substitution: The phenyl group or the carbohydrazide moiety can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylcyclobutanone derivatives, while reduction could produce hydrazine derivatives .
Scientific Research Applications
1-Phenylcyclobutane-1-carbohydrazide hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenylcyclobutane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The carbohydrazide moiety can form hydrogen bonds and other interactions with biological molecules, potentially inhibiting or modulating their activity. The phenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenylcyclobutane-1-carbohydrazide: The non-hydrochloride form of the compound.
Cyclobutanecarbohydrazide: Lacks the phenyl group, resulting in different chemical properties.
Phenylhydrazine derivatives: Compounds with similar hydrazine moieties but different structural frameworks.
Uniqueness
1-Phenylcyclobutane-1-carbohydrazide hydrochloride is unique due to its combination of a cyclobutane ring, a phenyl group, and a carbohydrazide moiety.
Properties
IUPAC Name |
1-phenylcyclobutane-1-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c12-13-10(14)11(7-4-8-11)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,12H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIFDEBLNXKPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C(=O)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.